molecular formula C21H25ClN2 B14680783 Octahydro-2-((p-chlorophenyl)phenylmethyl)-2H-pyrido(1,2-a)pyrazine CAS No. 36063-68-0

Octahydro-2-((p-chlorophenyl)phenylmethyl)-2H-pyrido(1,2-a)pyrazine

Cat. No.: B14680783
CAS No.: 36063-68-0
M. Wt: 340.9 g/mol
InChI Key: WBPKJZVIQGACKP-UHFFFAOYSA-N
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Description

Octahydro-2-((p-chlorophenyl)phenylmethyl)-2H-pyrido(1,2-a)pyrazine is a complex organic compound with a unique structure that includes a pyrido-pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydro-2-((p-chlorophenyl)phenylmethyl)-2H-pyrido(1,2-a)pyrazine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrido-Pyrazine Core: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the Chlorophenyl and Phenylmethyl Groups: These groups are introduced through substitution reactions, often using reagents like chlorobenzene and benzyl chloride under specific conditions to ensure selective substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions to maintain efficiency.

    Purification Processes: Employing techniques such as crystallization, distillation, and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Octahydro-2-((p-chlorophenyl)phenylmethyl)-2H-pyrido(1,2-a)pyrazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This can be used to remove oxygen or introduce hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride for nucleophilic substitution or aluminum chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Octahydro-2-((p-chlorophenyl)phenylmethyl)-2H-pyrido(1,2-a)pyrazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Octahydro-2-((p-chlorophenyl)phenylmethyl)-2H-pyrido(1,2-a)pyrazine involves its interaction with specific molecular targets and pathways. This compound may:

    Bind to Enzymes: Inhibiting or activating their function.

    Interact with Receptors: Modulating signal transduction pathways.

    Affect Cellular Processes: Influencing cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Octahydro-2-((p-chlorophenyl)phenylmethyl)-2H-pyrido(1,2-a)pyrazine: Unique due to its specific substitution pattern and core structure.

    Other Pyrido-Pyrazines: Similar core structure but different substituents, leading to varied properties and applications.

    Chlorophenyl Derivatives: Compounds with chlorophenyl groups but different core structures.

Uniqueness

This compound stands out due to its specific combination of functional groups and core structure, which confer unique chemical and biological properties.

Properties

CAS No.

36063-68-0

Molecular Formula

C21H25ClN2

Molecular Weight

340.9 g/mol

IUPAC Name

2-[(4-chlorophenyl)-phenylmethyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine

InChI

InChI=1S/C21H25ClN2/c22-19-11-9-18(10-12-19)21(17-6-2-1-3-7-17)24-15-14-23-13-5-4-8-20(23)16-24/h1-3,6-7,9-12,20-21H,4-5,8,13-16H2

InChI Key

WBPKJZVIQGACKP-UHFFFAOYSA-N

Canonical SMILES

C1CCN2CCN(CC2C1)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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